3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid
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Overview
Description
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid is an organic compound with the chemical formula C14H14N2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a pyrazole ring at the 3-position, and the pyrazole ring itself is substituted with two methyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid typically involves the condensation of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method is the reaction of 3,5-dimethylpyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the benzoic acid moiety can interact with cell membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but different substitution pattern on the pyrazole ring.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure with the pyrazole ring attached at the 4-position of the benzoic acid.
3,5-Dimethylpyrazole-4-boronic acid pinacol ester: A derivative with a boronic acid ester group instead of the carboxylic acid.
Uniqueness
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-4-3-5-10(6-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMUZIWYCEJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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